molecular formula C16H12ClNOS B188592 N-benzyl-3-chloro-1-benzothiophene-2-carboxamide CAS No. 62524-16-7

N-benzyl-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B188592
CAS No.: 62524-16-7
M. Wt: 301.8 g/mol
InChI Key: HAQNRGLIVANIPI-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-1-benzothiophene-2-carboxamide (CAS 62524-16-7) is a benzothiophene-derived compound characterized by a benzyl-substituted carboxamide group at position 2 and a chlorine atom at position 3 of the benzothiophene core. Its molecular formula is C₁₆H₁₂ClNOS, with a monoisotopic mass of 301.033 g/mol . The benzyl group confers lipophilicity, while the chlorine atom enhances electronic effects, influencing reactivity and binding interactions. This compound is structurally analogous to pharmacologically active benzothiophene carboxamides, which are explored for applications in medicinal chemistry, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-benzyl-3-chloro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c17-14-12-8-4-5-9-13(12)20-15(14)16(19)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQNRGLIVANIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350216
Record name N-benzyl-3-chloro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62524-16-7
Record name N-benzyl-3-chloro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chloro-1-benzothiophene-2-carboxamide typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of N-benzyl-3-chloro-

Biological Activity

N-benzyl-3-chloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H14ClN1O2SC_{17}H_{14}ClN_{1}O_{2}S and a molecular weight of approximately 315.8 g/mol. The compound features a benzothiophene core, characterized by a thiophene ring fused to a benzene ring, along with a carboxamide functional group. The presence of chlorine and benzyl substituents contributes to its chemical reactivity and potential biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated significant cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer therapeutic .

Inhibition of Enzymatic Activity

This compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. It showed promising inhibitory activity against monoamine oxidase (MAO) and cholinesterases (AChE and BChE). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition may lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. Further research is necessary to elucidate these interactions and confirm the pathways involved in its biological activity.

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against various bacterial pathogens. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Gram-positive bacteria.

Study 2: Anticancer Effects

Another study focused on the anticancer properties of this compound. It was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound caused G0/G1 phase cell cycle arrest, leading to reduced cell proliferation .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaBiological Activity
N-benzyl-3-chloro-N-methylbenzothiophene-2-carboxamideC17H16ClNOSModerate antibacterial
N-(4-Methylphenyl)-3-chloro-N-(6-methylbenzothiophenesulfonyl)C18H16ClN2O2SAnticancer
3-Chloro-N-(phenylmethyl)-6-methylbenzothiophenesulfonamideC17H15ClN2O2SAnti-inflammatory

This table highlights how this compound stands out due to its unique combination of functional groups that may enhance its biological activity compared to other derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of N-benzyl-3-chloro-1-benzothiophene-2-carboxamide with structurally related analogs, focusing on substituent variations, physicochemical properties, and research applications.

Structural and Functional Group Variations

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -N-Benzyl
-3-Cl
C₁₆H₁₂ClNOS 301.79 High lipophilicity (LogP ~4.83) due to benzyl group .
3-Chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide -N-(2-Methoxyethyl)
-3-Cl
C₁₂H₁₂ClNO₂S 269.74 Polar methoxyethyl group enhances solubility; used in solubility-activity relationship studies .
3-Chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide -N-[3-(CF₃)phenyl]
-3-Cl
C₁₇H₁₁ClF₃NOS 369.79 Trifluoromethyl group increases metabolic stability; density: 1.457 g/cm³; boiling point: 401.2°C .
3-Chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide -N-(3-Ethoxypropyl)
-3-Cl
C₁₄H₁₆ClNO₂S 297.80 Ethoxypropyl chain balances lipophilicity and flexibility; CAS 1049729-06-7 .
3-Chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide -N-Methyl
-N-Phenyl
-3-Cl
C₁₆H₁₂ClNOS 301.79 Methyl-phenyl substitution diversifies electronic effects; LogP: 4.83 .

Physicochemical and Pharmacological Insights

  • Thermal Stability : The trifluoromethyl-substituted analog (CAS 5701-83-7) exhibits a high boiling point (401.2°C) and density (1.457 g/cm³), suggesting robust thermal stability suitable for high-temperature reactions .
  • Metabolic Resistance : Compounds with trifluoromethyl or ethoxypropyl groups (e.g., CAS 1049729-06-7) show enhanced resistance to cytochrome P450-mediated degradation, a critical factor in drug design .

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